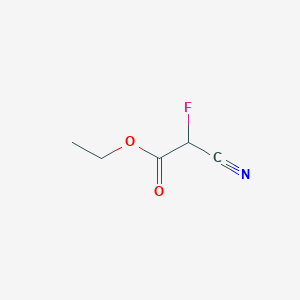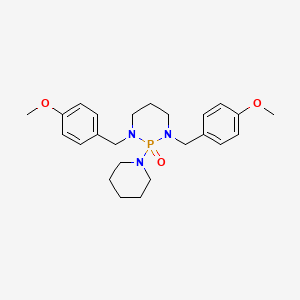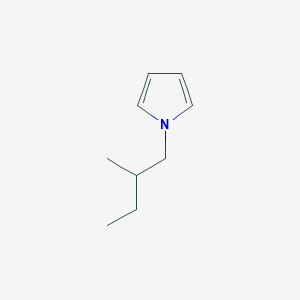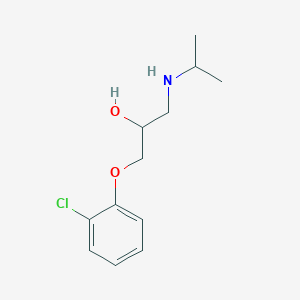![molecular formula C24H31NO2 B14707507 2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate CAS No. 21446-96-8](/img/structure/B14707507.png)
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate is an organic compound that features a complex structure with a cyclopentyl group, a propylamino group, and a diphenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate typically involves multiple steps. One common route includes the esterification of diphenylacetic acid with 2-[cyclopentyl(propyl)amino]ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and requires heating under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism by which 2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate exerts its effects involves interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[cyclopentyl(ethyl)amino]ethyl diphenylacetate
- 2-[cyclopentyl(methyl)amino]ethyl diphenylacetate
- 2-[cyclopentyl(butyl)amino]ethyl diphenylacetate
Uniqueness
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
21446-96-8 |
|---|---|
Fórmula molecular |
C24H31NO2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C24H31NO2/c1-2-17-25(22-15-9-10-16-22)18-19-27-24(26)23(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,22-23H,2,9-10,15-19H2,1H3 |
Clave InChI |
LPWBACNGAOLPSB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)





![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)





